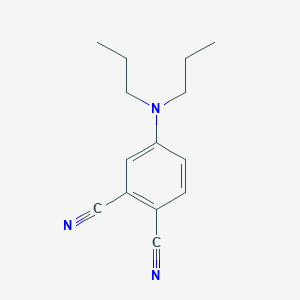
4-Dipropylamino-phthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dipropylamino-phthalonitrile is an organic compound belonging to the phthalonitrile family. Phthalonitriles are known for their high thermal stability and are used in various high-performance applications. This compound is characterized by the presence of a dipropylamino group attached to the phthalonitrile core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dipropylamino-phthalonitrile typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophthalonitrile with dipropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dipropylamino-phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dipropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dipropylamino-phthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phthalocyanine dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Dipropylamino-phthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) under light irradiation. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophthalonitrile: A precursor used in the synthesis of various phthalonitrile derivatives.
4-Aminophthalonitrile: Another phthalonitrile derivative with different functional groups.
Phthalocyanines: A class of compounds derived from phthalonitriles, known for their applications in dyes, pigments, and photodynamic therapy.
Uniqueness: 4-Dipropylamino-phthalonitrile is unique due to the presence of the dipropylamino group, which imparts specific chemical reactivity and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific interactions with biological targets .
Eigenschaften
CAS-Nummer |
821777-78-0 |
|---|---|
Molekularformel |
C14H17N3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
4-(dipropylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
CKKTWUMLNRZSTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)

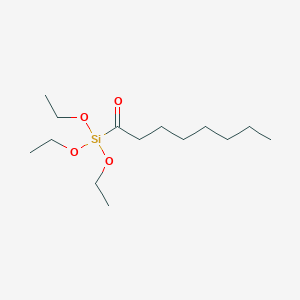
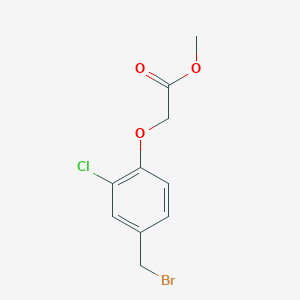
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
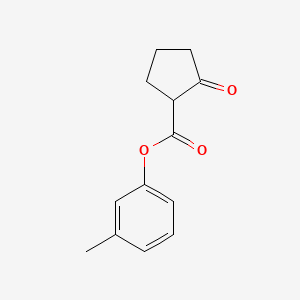
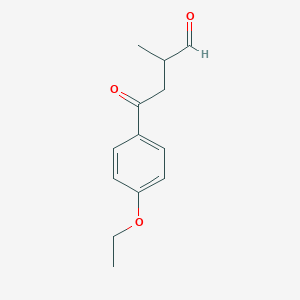

![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)
